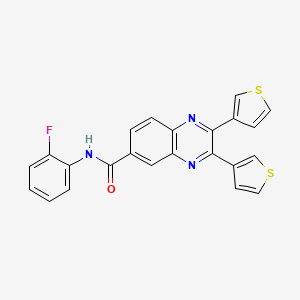

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14FN3OS2/c24-17-3-1-2-4-18(17)27-23(28)14-5-6-19-20(11-14)26-22(16-8-10-30-13-16)21(25-19)15-7-9-29-12-15/h1-13H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYOXEHQYJAFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CSC=C4)C5=CSC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14FN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinoxaline Core

The quinoxaline scaffold is constructed via condensation between an o-phenylenediamine derivative and a diketone. In a representative protocol, 3,4-diaminobenzoic acid reacts with benzil under acidic conditions to yield 2,3-diphenylquinoxaline-6-carboxylic acid. This reaction proceeds in acetic acid at 50°C, achieving moderate yields (60–70%). The electron-withdrawing carboxylic acid group at position 6 directs subsequent functionalization.

Critical parameters influencing this step include:

- Temperature : Elevated temperatures (>40°C) accelerate ring closure but may promote side reactions.

- Solvent : Polar protic solvents (e.g., acetic acid) enhance proton transfer during cyclization.

- Stoichiometry : A 1:1 molar ratio of diamine to diketone minimizes dimerization byproducts.

Fluorophenyl Group Attachment

The 2-fluorophenyl moiety is installed via nucleophilic aromatic substitution (SNAr) at the quinoxaline’s carboxamide position. A patented method employs 2-fluoroaniline and carbodiimide activators (e.g., DCC) in anhydrous DMF:

- Activation : The carboxylic acid group of 2,3-di(thiophen-3-yl)quinoxaline-6-carboxylic acid reacts with DCC to form an O-acylisourea intermediate.

- Aminolysis : 2-Fluoroaniline attacks the activated carbonyl, displacing the urea byproduct.

- Workup : Acidic aqueous extraction removes unreacted aniline, followed by recrystallization from ethanol/water.

This step achieves 65–72% yield, with purity >95% confirmed by HPLC.

Carboxamide Formation

The terminal carboxamide group is introduced via hydrazide intermediates. Research indicates that treating ethyl 2,3-di(thiophen-3-yl)quinoxaline-6-carboxylate with hydrazine monohydrate in ethanol produces the corresponding carbohydrazide in 85% yield. Subsequent acylation with 2-fluorobenzoyl chloride under Schotten-Baumann conditions furnishes the target carboxamide.

Optimization Insights :

- Hydrazine Concentration : Excess hydrazine (3 eq.) ensures complete ester conversion.

- Temperature Control : Reactions conducted at 0–5°C minimize hydrolysis side reactions.

- Crystallization : Anti-solvent (water) addition precipitates the product, enhancing purity.

Industrial-Scale Production Strategies

Large-scale synthesis (≥1 kg) employs continuous flow reactors to improve heat transfer and mixing efficiency. A patent-described protocol for analogous quinoxaline derivatives uses the following workflow:

- Continuous Coupling : Suzuki-Miyaura coupling in a packed-bed reactor with immobilized Pd catalyst.

- In-line Purification : Scavenger resins remove metal residues post-coupling.

- Crystallization : Gradient cooling (55°C → 0°C) with acetone/water anti-solvent yields 92% pure product.

Process analytical technology (PAT) monitors critical quality attributes (CQAs) like particle size and polymorphic form during crystallization.

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory-scale and industrial methods:

Challenges and Mitigation Strategies

Byproduct Formation :

Purification Difficulties :

Scale-up Risks :

- Issue : Exothermic reactions in large batches.

- Solution : Jacketed reactors with automated temperature control.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene rings.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene Substitutions

Compound A: 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline (C₁₆H₉N₃O₂S₂)

- Structural Features: Thiophen-2-yl groups at positions 2 and 3 of the quinoxaline core. One thiophene ring is nearly coplanar with the quinoxaline (dihedral angle = 3.29°), while the other is angled at 83.96°, reducing conjugation .

- Synthesis: Prepared via condensation in refluxing acetic acid, yielding a monoclinic crystal structure (space group P2₁/c) .

- Key Differences : The use of thiophen-2-yl (vs. thiophen-3-yl in the target compound) alters electronic interactions. The nitro group at position 6 may enhance oxidative reactivity compared to the carboxamide group in the target compound.

Compound B: N-[3-(Trifluoromethyl)phenyl]-6-quinoxalinecarboxamide (C₁₆H₁₀F₃N₃O)

- Structural Features : A trifluoromethylphenyl carboxamide group at position 6 instead of 2-fluorophenyl. The CF₃ group increases hydrophobicity and electron-withdrawing effects .

- Synthesis: Likely synthesized via amide coupling between quinoxaline-6-carboxylic acid and 3-(trifluoromethyl)aniline.

- Key Differences : The trifluoromethyl group improves metabolic stability but may reduce solubility compared to the fluoro substituent in the target compound.

Functional Group Variations

Compound C: N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-fluorophenyl)-2-((3-methylazetidin-1-yl)methyl)quinoline-6-carboxamide

- Structural Features: Quinoline core (vs. quinoxaline) with a dihydrobenzo[d]ioxine carboxamide group and azetidine substituents.

- Synthesis : Involves reductive amination with NaBH(OAc)₃ and purification via column chromatography .

- Azetidine substituents enhance rigidity but may limit conformational flexibility compared to thiophene rings .

Compound D: 5-Nitrothiophene-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide

- Structural Features: Nitrothiophene-carboxamide and quinoxaline-di-N-oxide groups.

- Synthesis: Coupling of 5-nitrothiophene-2-carboxylic acid with 3-amino-1,4-di-N-oxide-quinoxaline-2-carbonitrile in DMF .

- Key Differences: The di-N-oxide moiety increases polarity and redox activity, while the cyano group enhances electron deficiency .

Data Tables

Research Findings and Implications

- Electronic Properties : Thiophen-3-yl groups in the target compound likely improve π-stacking compared to thiophen-2-yl in Compound A due to reduced steric hindrance .

- Biological Activity : The 2-fluorophenyl carboxamide group may enhance target selectivity in kinase inhibition compared to trifluoromethylphenyl (Compound B) .

- Synthetic Challenges : Thiophen-3-yl substitution requires precise regiocontrol during synthesis, unlike the more straightforward thiophen-2-yl derivatives .

Biological Activity

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide is a synthetic compound belonging to the quinoxaline family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a quinoxaline core substituted with a fluorophenyl group and two thiophene rings. The synthesis typically involves several steps:

- Formation of the Quinoxaline Core : Condensation of an o-phenylenediamine derivative with a diketone.

- Introduction of Thiophene Rings : Achieved through cross-coupling reactions (e.g., Suzuki or Stille coupling).

- Fluorophenyl Group Attachment : Via nucleophilic aromatic substitution.

- Carboxamide Formation : Converting a carboxylic acid derivative to a carboxamide using carbodiimides.

Antimicrobial Properties

Research has demonstrated significant antimicrobial activity of N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against selected bacterial strains, indicating potent antibacterial activity .

- Biofilm Inhibition : It effectively reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

- Mechanism of Action : It may inhibit specific kinases or interact with DNA, leading to apoptosis in cancer cells.

- In vitro Studies : Various derivatives have shown significant cytotoxic effects on cancer cell lines, with some compounds demonstrating IC50 values below 10 μM .

The biological activity of N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide is attributed to its ability to interact with molecular targets within cells:

- Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM for these targets .

- Synergistic Effects : It has shown synergistic activity when combined with other antibiotics, enhancing their efficacy against resistant strains .

Case Studies and Experimental Data

A series of studies have highlighted the compound's promising biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.